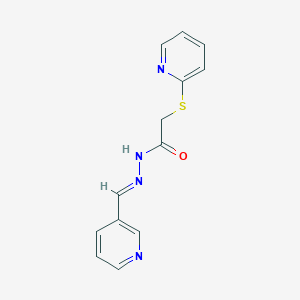

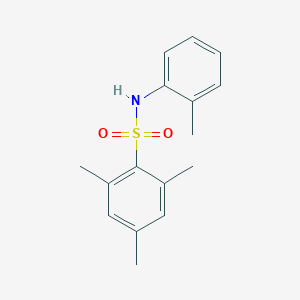

![molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1](/img/structure/B438131.png)

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (FIT) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. FIT has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

Here’s a comprehensive analysis of the scientific research applications of “2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline”, focusing on several unique applications:

Protection of Hydroxyl Groups

The compound has been used to design a protective group for hydroxyl groups in organic synthesis. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been synthesized and evaluated for this purpose .

Formation of Nitrobenzamide Derivatives

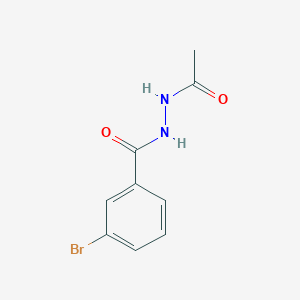

In medicinal chemistry, it has been involved in the formation of nitrobenzamide derivatives through unexpected reactions, which are theorized to have potential biological applications .

Fluorosulfonylation in Organic Synthesis

The compound plays a role in fluorosulfonylation processes, which are important in organic synthesis, chemical biology, drug discovery, and materials science .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds like the one , have diverse biological and clinical applications, including as plant hormones and pharmacological agents .

Antibacterial Activity

It has been used in the study of antibacterial activity, where different substituents on the compound have shown varying degrees of effectiveness .

Therapeutic Applications

The pyrrole subunit, which can be derived from such compounds, has applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

MDPI - Synthesis and Application MDPI - Formation of Nitrobenzamide Derivatives RSC - Fluorosulfonyl Radicals Springer Open - Biological Potential of Indole Derivatives Springer - Pyrrolidine in Drug Discovery RSC - Pyrrole in Medicinal Hetero-Aromatics

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBFGZHUISYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327089 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

313981-60-1 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

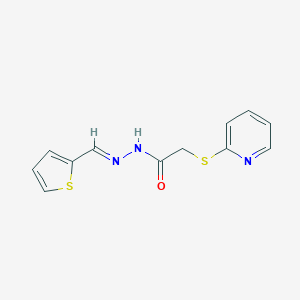

![5-ethoxy-2-{[(thien-2-ylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B438103.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B438112.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B438115.png)

![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)

![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B438126.png)

![5-ethoxy-2-[(nonylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B438132.png)

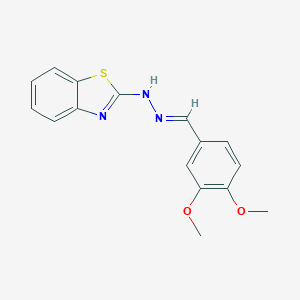

![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)